Molecular Weight and Lipophilicity Differentiation from 3-APPA (CGP 27492) and SKF 97541
The P-phenyl substitution in 3-aminopropyl(phenyl)phosphinic acid produces a substantial increase in molecular weight (199.19 g/mol) compared with both 3-APPA (CGP 27492; 122.04 g/mol) and SKF 97541 (3-APMPA; 137.06 g/mol), representing a 63% and 45% increase, respectively [1][2]. The phenyl ring is electron-rich and hydrophobic, which, based on the established SAR of phosphinic acid GABAB ligands, is predicted to shift the XLogP from the negative range (−1.27 for 3-APPA, −0.74 for SKF 97541) into the positive range, substantially altering blood–brain barrier permeability and transporter recognition [3][4].
| Evidence Dimension | Molecular weight (g/mol) and predicted lipophilicity shift |
|---|---|
| Target Compound Data | MW = 199.19 g/mol; P-phenyl substitution introduces a bulky, lipophilic aromatic ring directly on phosphorus |
| Comparator Or Baseline | 3-APPA: MW = 122.04 g/mol, XLogP = −1.27; SKF 97541: MW = 137.06 g/mol, XLogP = −0.74 |
| Quantified Difference | MW increase of 77.15 g/mol (+63%) vs. 3-APPA; 62.13 g/mol (+45%) vs. SKF 97541; predicted positive XLogP shift |
| Conditions | Calculated physicochemical properties from IUPHAR/BPS Guide to Pharmacology (CDK-generated) vs. target compound structure (J-GLOBAL) |
Why This Matters
The 45–63% higher molecular weight and positive lipophilicity shift mean this compound cannot substitute for 3-APPA in BBB-permeant probe applications; it may instead serve as a peripherally restricted tool or a scaffold for enzyme inhibitor design where aromatic π-stacking interactions are desired.
- [1] J-GLOBAL. Phenyl(3-aminopropyl)phosphinic acid. Molecular formula: C₉H₁₄NO₂P; MW: 199.190. https://jglobal.jst.go.jp/detail?JGLOBAL_ID=200907030139005321 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. 3-APPA (ID: 1081): MW 122.04; 3-APMPA (ID: 1080): MW 137.06. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=1081 View Source
- [3] IUPHAR/BPS Guide to Pharmacology. 3-APPA (ID: 1081): XLogP −1.27, TPSA 63.32. 3-APMPA (ID: 1080): XLogP −0.74, TPSA 73.13. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=1080 View Source
- [4] Froestl, W., Mickel, S. J., von Sprecher, G., et al. (1995). Phosphinic acid analogues of GABA. 1. New potent and selective GABAB agonists. Journal of Medicinal Chemistry, 38(17), 3297–3312. PMID: 7650685. View Source
